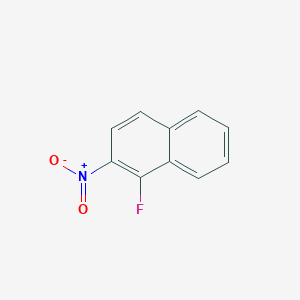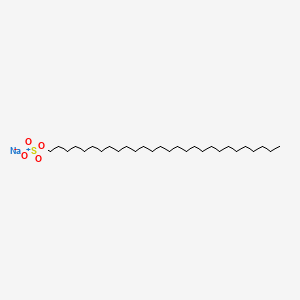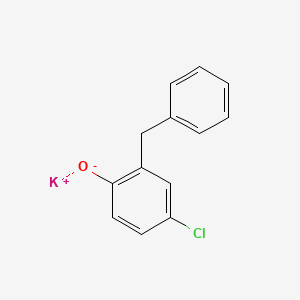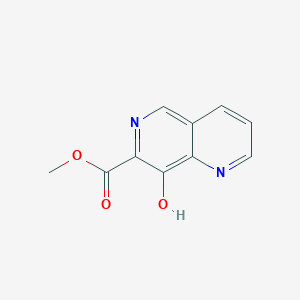![molecular formula C6H13NaO12P2 B1630110 sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate CAS No. 23558-08-9](/img/new.no-structure.jpg)
sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate is a complex organic compound with a molecular formula of C6H14O12P2.3Na.8H2O. It is a sodium salt of a phosphorylated hexose derivative, which plays a significant role in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate typically involves the phosphorylation of hexose sugars under controlled conditions. The reaction requires specific reagents such as phosphorus oxychloride (POCl3) and a base like sodium hydroxide (NaOH) to facilitate the formation of the phosphate ester.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions involving hexose sugars and phosphorus oxychloride in a controlled environment. The process ensures high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: : The compound can be reduced to form hydroxyl groups from carbonyl groups.
Substitution: : The phosphate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as hydroxylamine (NH2OH) and amines are used.
Major Products Formed
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of various phosphate esters and amides.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: : As a reagent in organic synthesis and analytical chemistry.
Biology: : In studying metabolic pathways and enzyme activities.
Medicine: : As a potential therapeutic agent in drug development.
Industry: : In the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism by which sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. It acts as a substrate for various enzymes, influencing metabolic processes and biochemical reactions.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds such as:
Sodium hexose phosphate
Sodium monophosphate
Sodium diphosphate
These compounds differ in their chemical structure and functional groups, leading to different reactivity and applications.
Properties
CAS No. |
23558-08-9 |
|---|---|
Molecular Formula |
C6H13NaO12P2 |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChI Key |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Related CAS |
488-69-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1630041.png)



